2-Bromo-4,5-diethoxybenzoic acid
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Overview
Description
2-Bromo-4,5-diethoxybenzoic acid is a brominated derivative of benzoic acid with two ethoxy groups attached to the benzene ring
Synthetic Routes and Reaction Conditions:
Bromination of 4,5-diethoxybenzoic Acid: The compound can be synthesized by brominating 4,5-diethoxybenzoic acid using bromine in the presence of a suitable catalyst.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 4,5-diethoxybenzoic acid with ethyl chloride in the presence of an aluminum chloride catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the desired compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 2-hydroxy-4,5-diethoxybenzoic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as hydrogen gas (H2) and palladium on carbon (Pd/C) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Hydroxylated derivatives of the compound.
Substitution Products: Derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-4,5-diethoxybenzoic acid is used in various scientific research applications, including:
Chemistry: As a starting material for the synthesis of other organic compounds.
Biology: Studying the biological activity of derivatives and their potential as bioactive molecules.
Medicine: Investigating the compound's potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 2-Bromo-4,5-diethoxybenzoic acid exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological or chemical context.
Comparison with Similar Compounds
2-Bromo-4,5-dimethoxybenzoic Acid: Similar structure but with methoxy groups instead of ethoxy groups.
2-Bromo-3,4-dimethoxybenzoic Acid: Different positions of the methoxy groups on the benzene ring.
2-Bromo-4-hydroxybenzoic Acid: Contains a hydroxyl group instead of an ethoxy group.
Uniqueness: 2-Bromo-4,5-diethoxybenzoic acid is unique due to its specific arrangement of substituents on the benzene ring, which can influence its chemical reactivity and biological activity compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-bromo-4,5-diethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-3-15-9-5-7(11(13)14)8(12)6-10(9)16-4-2/h5-6H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDBQVDFASCBOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C(=O)O)Br)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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